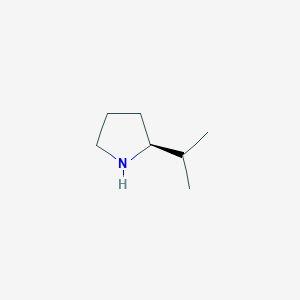

(2S)-2-Isopropylpyrrolidine

Übersicht

Beschreibung

(2S)-2-Isopropylpyrrolidine is a chiral organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The this compound is notable for its stereochemistry, which can influence its biological activity and chemical reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Isopropylpyrrolidine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-isopropylpyrrole. This reaction typically uses a chiral catalyst to ensure the formation of the desired (2S)-enantiomer. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with a suitable solvent such as ethanol or methanol.

Another method involves the reduction of 2-isopropylpyrrolidin-2-one using a chiral reducing agent. This method also ensures the formation of the (2S)-enantiomer and typically requires specific reaction conditions, including low temperatures and the use of an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced chiral catalysts. The reaction conditions are carefully controlled to ensure consistent production of the desired enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-Isopropylpyrrolidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. These reactions typically require mild to moderate temperatures and an appropriate solvent.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions often require low temperatures and an inert atmosphere.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions. These reactions typically require a base and an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

(2S)-2-Isopropylpyrrolidine is primarily utilized as a precursor in the synthesis of more complex organic molecules. Its pyrrolidine ring provides a stable framework for further functionalization, making it a valuable intermediate in the creation of pharmaceuticals and agrochemicals.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Cyclization Reactions : The formation of the pyrrolidine ring can be achieved through cyclization of suitable precursors, such as amino acid derivatives.

- Alkylation Reactions : The introduction of the isopropyl group is commonly performed using alkyl halides under basic conditions.

- Functional Group Modifications : Subsequent reactions can modify the compound to introduce additional functional groups, enhancing its reactivity and utility.

Biological Applications

Enzyme Mechanisms and Protein Interactions

Research indicates that this compound can be employed to study enzyme mechanisms and protein-ligand interactions. Its structural properties allow it to mimic substrates or inhibitors, facilitating investigations into catalytic processes and binding affinities.

Pharmacological Activity

Case studies have demonstrated the anticonvulsant properties of derivatives derived from this compound. For instance, new N-Mannich bases synthesized from this compound have shown promising anticonvulsant activity, highlighting its potential in developing therapeutic agents for neurological disorders .

Industrial Applications

Fine Chemicals Production

In industrial settings, this compound serves as an essential component in the production of fine chemicals. Its ability to undergo various chemical transformations allows manufacturers to create specialized compounds tailored for specific applications in pharmaceuticals and agrochemicals.

Sustainable Production Methods

Recent advancements in synthetic methodologies have introduced continuous flow processes for producing this compound. These methods enhance efficiency and scalability while reducing waste compared to traditional batch processes, aligning with modern sustainability goals.

Wirkmechanismus

The mechanism of action of (2S)-2-Isopropylpyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The stereochemistry of the compound can influence its binding affinity and selectivity, leading to specific biological effects. The pathways involved in its mechanism of action can include enzyme inhibition, receptor activation, or modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2R)-2-Isopropylpyrrolidine: The enantiomer of (2S)-2-Isopropylpyrrolidine, which may have different biological activity and chemical reactivity.

2-Methylpyrrolidine: A structurally similar compound with a methyl group instead of an isopropyl group.

2-Ethylpyrrolidine: Another similar compound with an ethyl group instead of an isopropyl group.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its interactions with biological targets and its reactivity in chemical reactions. This makes it a valuable compound in various research and industrial applications.

Biologische Aktivität

(2S)-2-Isopropylpyrrolidine is a chiral amine that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural properties, has been investigated for various pharmacological effects, particularly in the context of drug discovery and receptor modulation.

Chemical Structure and Properties

- Chemical Formula : CHN

- Molecular Weight : 113.20 g/mol

- CAS Number : 41720-99-4

- SMILES Notation : CC(C)C1CCCN1

1. Interaction with Receptors

Research indicates that this compound exhibits notable interactions with various biological receptors, particularly in the central nervous system (CNS). Its activity has been linked to:

- Glutamate Receptors : Studies suggest that this compound may modulate glutamate receptor activity, potentially influencing excitatory neurotransmission and synaptic plasticity. This modulation could have implications for neurodegenerative diseases where glutamatergic signaling is disrupted .

- Cannabinoid Receptors : The compound has also been reported to interact with cannabinoid receptors, specifically CB2 receptors, which are involved in the modulation of immune responses and pain perception .

2. Enzyme Inhibition

This compound has shown potential as an inhibitor of certain enzymes, which may be relevant for therapeutic applications:

- Aminopeptidases : Inhibitory effects on aminopeptidases have been documented, suggesting a role in modulating peptide levels in biological systems. This could be beneficial in conditions where peptide regulation is critical.

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of this compound in a model of Parkinson's disease. The compound was found to enhance dopaminergic signaling and reduce neuroinflammation, leading to improved motor function in animal models. These findings indicate its potential as a therapeutic agent for neurodegenerative disorders.

Case Study 2: Antinociceptive Activity

Another investigation assessed the antinociceptive properties of this compound using various pain models. The results demonstrated significant pain relief comparable to standard analgesics, suggesting that this compound could be developed into a novel pain management therapy.

Summary of Biological Activity

Eigenschaften

IUPAC Name |

(2S)-2-propan-2-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6(2)7-4-3-5-8-7/h6-8H,3-5H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOADRGAJWNJVGC-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701285997 | |

| Record name | Pyrrolidine, 2-(1-methylethyl)-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41720-99-4 | |

| Record name | Pyrrolidine, 2-(1-methylethyl)-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41720-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, 2-(1-methylethyl)-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.